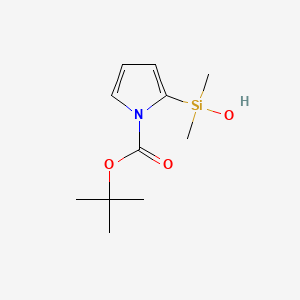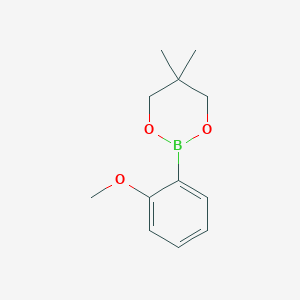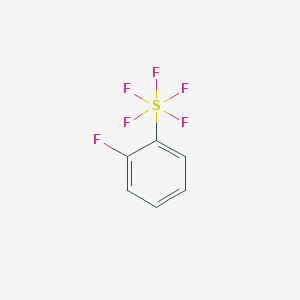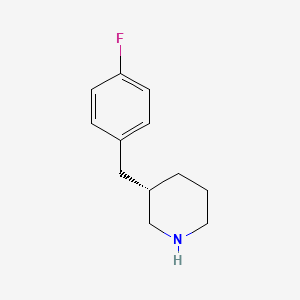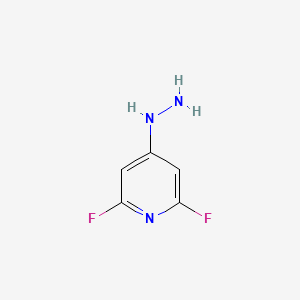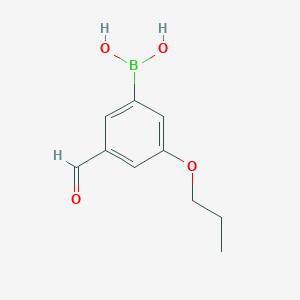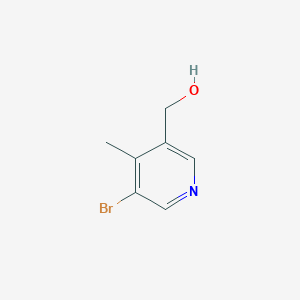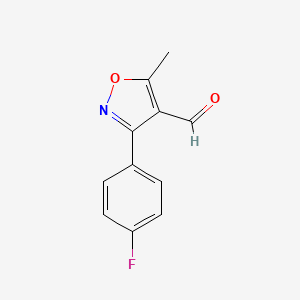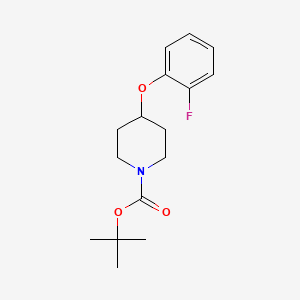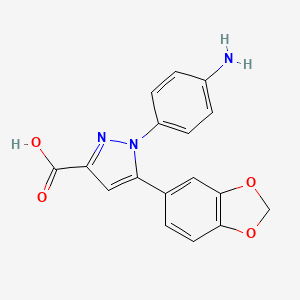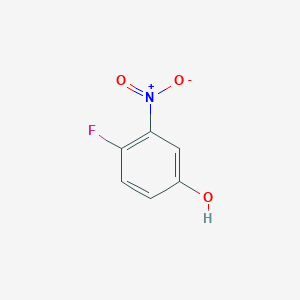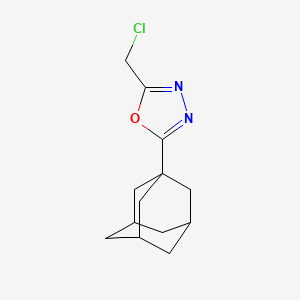
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring an adamantyl group and a chloromethyl group attached to an oxadiazole ring The adamantyl group, derived from adamantane, is known for its stability and rigidity, while the oxadiazole ring is a five-membered ring containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, a hydrazide derived from adamantane can be reacted with a chloromethyl carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Chloromethylation: : The introduction of the chloromethyl group can be achieved through chloromethylation reactions. This can involve the reaction of the oxadiazole intermediate with formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides. Reduction reactions can also modify the oxadiazole ring or the adamantyl group.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or amines (RNH2) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines substituted at the chloromethyl position.
Oxidation Products: Oxadiazole N-oxides or other oxidized derivatives.
Reduction Products: Reduced forms of the oxadiazole ring or the adamantyl group.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as a scaffold for designing antiviral, antibacterial, or anticancer agents.
Materials Science: The stability and rigidity of the adamantyl group, combined with the reactivity of the oxadiazole ring, make this compound useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The adamantyl group can enhance binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding or other interactions.
Chemical Reactivity: The chloromethyl group is a reactive site for nucleophilic attack, facilitating the formation of various derivatives. The oxadiazole ring can undergo electronic rearrangements, influencing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Adamantyl)-1,3,4-oxadiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Chloromethyl)-1,3,4-oxadiazole: Lacks the adamantyl group, resulting in different physical and chemical properties.
2-(1-Adamantyl)-5-methyl-1,3,4-oxadiazole:
Uniqueness
2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole is unique due to the combination of the adamantyl group’s stability and the reactivity of the chloromethyl group. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-7-11-15-16-12(17-11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWRCOVGLFMNRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
